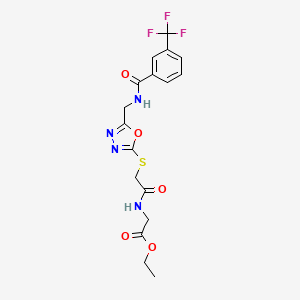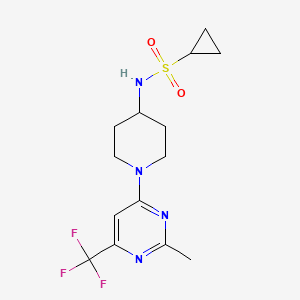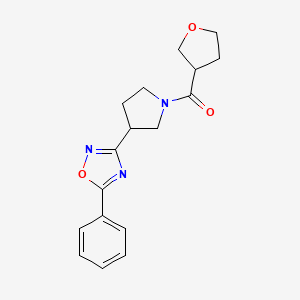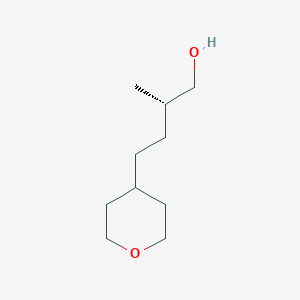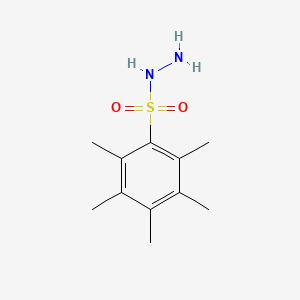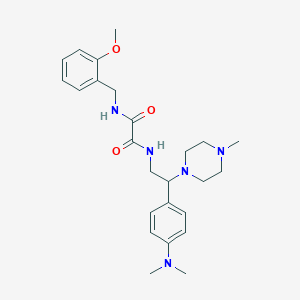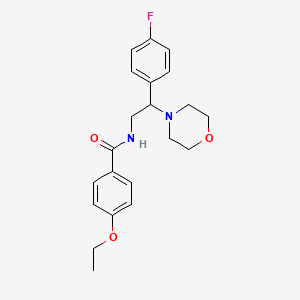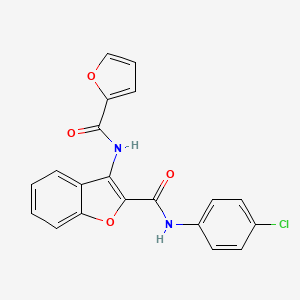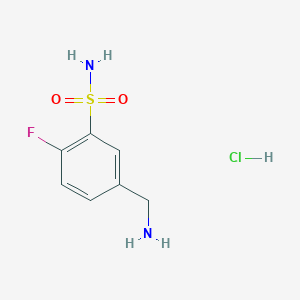
5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those incorporating fluorine atoms, typically involves the reaction of amines with sulfonyl chlorides or the modification of existing sulfonamide compounds to introduce fluorine atoms. Superacid chemistry has been employed to synthesize halogen-containing N-substituted 4-aminobenzenesulfonamides, demonstrating the versatility in synthesizing fluorine-containing sulfonamides for targeted biological activities (Compain et al., 2013).
Molecular Structure Analysis
X-ray crystallographic studies provide detailed insights into the molecular structure of fluorine-containing sulfonamides. The binding of sulfonamides to enzymes, such as carbonic anhydrases, reveals the key interactions at the molecular level, highlighting the importance of the fluorine atom and the sulfonamide group in engaging with the active site of the enzyme (Menchise et al., 2006).
Chemical Reactions and Properties
Sulfonamides, including 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide, can undergo various chemical reactions, reflecting their chemical properties. For instance, reactions involving the sulfonamide group can lead to the synthesis of complex molecules with potent biological activities. The presence of a fluorine atom often enhances the biological activity of these molecules by influencing their metabolic stability and binding affinity (Ceruso et al., 2014).
Scientific Research Applications
Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including derivatives like 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride, have been foundational in developing antimicrobial agents since their introduction as the first synthetic antimicrobial drugs. Their significance extends beyond antibacterial applications, encompassing a wide range of medicinal uses including anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. The versatility of sulfonamide derivatives arises from their chemical structure, which can be modified to enhance bioactivity and broaden their medicinal applications. The research indicates a vibrant field of study focused on sulfonamide compounds, with ongoing efforts to design new drug molecules exhibiting broad-spectrum activity, high efficacy, and low toxicity (He Shichao et al., 2016).
Drug Development and Sulfonamides
The patent landscape for sulfonamides between 2008 and 2012, and continuing into more recent years, reveals an active area of research and development. Innovations have focused on carbonic anhydrase inhibitors (CAIs) for managing conditions like glaucoma, with novel drugs such as apricoxib and pazopanib (multi-targeted receptor tyrosine kinase inhibitors) showcasing significant antitumor activity. This period also saw the development of sulfonamide CAIs incorporating nitric oxide-donating moieties as promising antiglaucoma agents, indicating the potential for sulfonamides in producing selective drugs for various diseases including cancer and inflammatory conditions (F. Carta et al., 2012; I. Gulcin & P. Taslimi, 2018).
Environmental and Health Impacts
Beyond their therapeutic applications, sulfonamides have been examined for their environmental persistence and impact on human health. The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, raising concerns about antimicrobial resistance and potential health risks. Research in this area aims to understand the ecological consequences of sulfonamide pollution and develop strategies to mitigate their negative effects on public health (W. Baran et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-2-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S.ClH/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-3H,4,9H2,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXFJFFWWFMJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)S(=O)(=O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


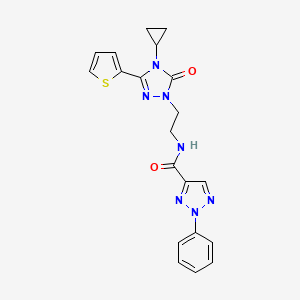
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
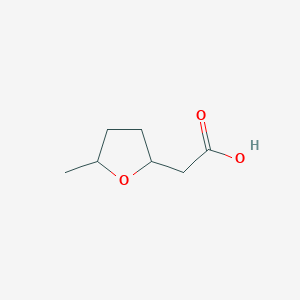
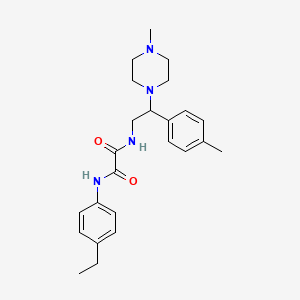
![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)
